2,3,4-Trifluoro-benzamidine hydrochloride
Overview
Description
2,3,4-Trifluoro-benzamidine hydrochloride: is a chemical compound with the molecular formula C7H6ClF3N2 . It is a derivative of benzamidine, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-benzamidine hydrochloride typically involves the reaction of 2,3,4-trifluorobenzonitrile with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-benzamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,3,4-Trifluoro-benzamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can be influenced by the presence of the trifluoromethyl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2,3,4-Trifluorobenzonitrile
- 2,3,4-Trifluorobenzene
- 2,3,4-Trifluorobenzamide
Comparison: 2,3,4-Trifluoro-benzamidine hydrochloride is unique due to the presence of the amidine group, which imparts distinct chemical and biological properties. Compared to 2,3,4-trifluorobenzonitrile, it has a higher reactivity in certain chemical reactions. The trifluoromethyl groups enhance its stability and binding affinity, making it more effective in biological applications compared to other similar compounds .
Properties
IUPAC Name |
2,3,4-trifluorobenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2.ClH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,(H3,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZFPXMNNUORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=N)N)F)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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